1-(4-Methoxybenzoyl)-3,5-dimethylpiperidine
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Overview
Description
1-(4-Methoxybenzoyl)-3,5-dimethylpiperidine is an organic compound that features a piperidine ring substituted with a 4-methoxybenzoyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzoyl)-3,5-dimethylpiperidine typically involves the reaction of 4-methoxybenzoyl chloride with 3,5-dimethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzoyl)-3,5-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: 1-(4-Hydroxybenzoyl)-3,5-dimethylpiperidine.
Reduction: 1-(4-Methoxybenzyl)-3,5-dimethylpiperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxybenzoyl)-3,5-dimethylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzoyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The methoxybenzoyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxybenzoyl)-2-pyrrolidinone: Similar structure but with a pyrrolidinone ring instead of a piperidine ring.
4-Methoxybenzoyl chloride: Precursor in the synthesis of 1-(4-Methoxybenzoyl)-3,5-dimethylpiperidine.
3,5-Dimethylpiperidine: Core structure without the methoxybenzoyl group.
Uniqueness
This compound is unique due to the presence of both the methoxybenzoyl group and the dimethyl-substituted piperidine ring. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C15H21NO2 |
---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C15H21NO2/c1-11-8-12(2)10-16(9-11)15(17)13-4-6-14(18-3)7-5-13/h4-7,11-12H,8-10H2,1-3H3 |
InChI Key |
YXADNHMHAQGLNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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